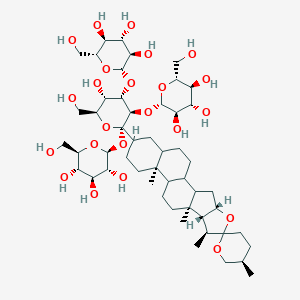

Macrostemonoside A

Description

Properties

CAS No. |

143049-26-7 |

|---|---|

Molecular Formula |

C51H84O23 |

Molecular Weight |

1065.2 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C51H84O23/c1-20-7-12-50(66-19-20)21(2)32-27(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)51(74-47-42(65)39(62)35(58)30(17-54)69-47)44(71-46-41(64)38(61)34(57)29(16-53)68-46)43(36(59)31(18-55)73-51)70-45-40(63)37(60)33(56)28(15-52)67-45/h20-47,52-65H,5-19H2,1-4H3/t20-,21+,22?,23?,24?,25?,26?,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44-,45+,46+,47+,48+,49+,50?,51+/m1/s1 |

InChI Key |

JWWCJQFYNBGCAX-UOUUDHCBSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)[C@@]7([C@@H]([C@H]([C@H]([C@@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |

Synonyms |

macrostemonoside A tigogenin-3-O-beta-D-glucopyranosyl(1-2)(beta-D-glucopyranosyl(1-3))-beta-D-glucopyranosyl(1-4)-beta-D-galactopyranoside |

Origin of Product |

United States |

Chemical Profile of Macrostemonoside a

Macrostemonoside A belongs to the spirostanol (B12661974) class of steroidal saponins (B1172615). Its chemical structure is characterized by a C27 steroidal aglycone, known as tigogenin (B51453), linked to a branched trisaccharide chain at the C-3 position. The sugar moiety consists of glucose, rhamnose, and xylose. The specific arrangement and linkages of these sugars to the aglycone are crucial for its biological activity.

| Compound Name | Chemical Class | Key Structural Features |

| This compound | Steroidal Saponin (B1150181) (Spirostanol) | Tigogenin aglycone, trisaccharide chain at C-3 |

| Tigogenin | Steroidal Sapogenin | C27 spirostan (B1235563) skeleton |

| Glucose | Monosaccharide | Component of the sugar chain |

| Rhamnose | Monosaccharide | Component of the sugar chain |

| Xylose | Monosaccharide | Component of the sugar chain |

Isolation and Purification Methodologies for Macrostemonoside a

Solvent Extraction Techniques for Initial Isolation

The initial step in obtaining Macrostemonoside A involves extracting the compound from the dried bulbs of Allium macrostemon. Various solvent systems and extraction methods have been employed to achieve efficient isolation.

Ethanolic Extraction: A common method involves extracting the dried bulbs of Allium macrostemon with 60% ethanol (B145695). This extraction is often performed multiple times, for instance, twice for 2 hours each, to maximize the yield of target compounds. Following extraction, the alcoholic extract is concentrated under reduced pressure. mdpi.com

Methanolic Extraction: Alternatively, extraction can be carried out using an 80% methanol–water mixture. This process typically involves ultrasonic extraction at controlled temperatures (e.g., 50 °C) for a specified duration (e.g., 60 minutes) at a particular power (e.g., 100 W). The extraction is usually repeated to ensure comprehensive recovery of the compounds. mdpi.com

Mixed Solvent Systems: Other approaches utilize a range of analytically pure solvents, including petroleum ether, ethyl acetate, ethanol, methanol, n-butanol, and dichloromethane, to fractionate the plant material. Specifically, the n-butanol part of an 80% ethanolic extract has been investigated. nih.gov

Aqueous Extraction with Ethanol Precipitation: In some protocols, Allium macrostemon Bunge is initially extracted with water. The resulting aqueous extract is then treated with absolute ethanol to a specific final concentration (e.g., 40% v/v), leading to the precipitation of certain components. oup.com

Table 1: Common Solvent Extraction Methods for this compound Isolation

| Extraction Solvent System | Extraction Method | Key Parameters | Reference |

| 60% Ethanol | Maceration/Soxhlet | Twice for 2 hours | mdpi.com |

| 80% Methanol-Water | Ultrasonic Extraction | 50 °C, 60 min, 100 W, repeated extractions | mdpi.com |

| Various Solvents | Sequential Extraction | Petroleum ether, ethyl acetate, ethanol, methanol, n-BuOH, dichloromethane | nih.gov |

| Water followed by Ethanol | Precipitation | Final ethanol concentration of 40% (v/v) | oup.com |

Chromatographic Separation Techniques for Purification

Following initial extraction, crude extracts are subjected to chromatographic techniques to isolate and purify this compound from other co-extracted compounds. These methods exploit differences in the chemical properties of the compounds to achieve separation.

Column Chromatography Applications

Column chromatography (CC) is a foundational technique for purifying natural products. It involves passing a solution of the extract through a column packed with a stationary phase, typically silica (B1680970) gel or octadecylsilanized silica gel (C18), using a mobile phase (solvent).

Silica Gel Column Chromatography: This method utilizes silica gel as the stationary phase, separating compounds based on their polarity. The mobile phase is usually a mixture of solvents with varying polarities, such as chloroform-methanol-water gradients, to elute compounds. mdpi.comnih.govlongdom.orgijcrt.orguvic.ca

Octadecylsilanized Silica Gel (C18) Column Chromatography: C18 silica gel serves as a reversed-phase stationary phase, separating compounds based on their hydrophobicity. This technique is often employed for further purification after initial silica gel chromatography. mdpi.comnih.gov

Diaion HP-20 Column Chromatography: Diaion HP-20, a macroporous adsorbent resin, can be used in a column format with an ethanol-water gradient system to fractionate the initial extract. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient technique used for both analytical and preparative separation of compounds. It offers higher resolution and faster separation times compared to traditional column chromatography.

Preparative HPLC (Prep-HPLC): Prep-HPLC is specifically employed for isolating larger quantities of purified compounds. It uses similar principles to analytical HPLC but with larger columns and higher flow rates to accommodate greater sample loads. mdpi.comnih.gov

HPLC-MS: Coupling HPLC with Mass Spectrometry (MS) allows for both separation and identification of compounds based on their mass-to-charge ratio. This technique has been used to separate this compound with high purity. frontiersin.org

SPE-HPLC-ELSD: Solid-Phase Extraction coupled with HPLC and Evaporative Light Scattering Detection (ELSD) is a common method for generating chromatographic fingerprints and isolating compounds. Typical conditions involve:

Stationary Phase: C18 reversed-phase columns (e.g., Agilent TC-C18, Hypersil ODS, COSMOSIL 5C18-MS-II) with dimensions like 250 mm × 4.6 mm and a particle size of 5 µm. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov

Mobile Phase: Gradient elution is often employed, typically using acetonitrile (B52724) as mobile phase A and a 0.05% formic acid-water solution as mobile phase B. mdpi.comresearchgate.netnih.gov

Flow Rate: A flow rate of 0.8 mL·min⁻¹ is commonly used. mdpi.comresearchgate.netnih.gov

Column Temperature: Maintained at around 35 °C. mdpi.comresearchgate.netnih.gov

Injection Volume: Typically 20 μL. mdpi.comresearchgate.netnih.gov

ELSD Parameters: Evaporation temperature around 90 °C, nitrogen gas flow rate of 2.0 L·min⁻¹, and an adjusted gain value. mdpi.comresearchgate.netnih.gov

Other HPLC Systems: Other HPLC systems, such as those employing a Waters Xbridge C18 column (3.5 mm, 3.0 × 100 mm) at 30 °C, are also utilized for separation. scispace.com

Table 2: Representative HPLC Conditions for this compound Isolation

| Parameter | Condition | Reference(s) |

| Column Type | C18 Reversed-Phase (e.g., Agilent TC-C18, Hypersil ODS, COSMOSIL 5C18-MS-II) | mdpi.comresearchgate.netnih.govnih.gov |

| Column Dimensions | 250 mm × 4.6 mm, 5 µm particle size | mdpi.comresearchgate.netnih.govnih.gov |

| Mobile Phase | Gradient elution: Acetonitrile (A) / 0.05% Formic Acid-Water Solution (B) | mdpi.comresearchgate.netnih.gov |

| Flow Rate | 0.8 mL·min⁻¹ | mdpi.comresearchgate.netnih.gov |

| Column Temperature | 35 °C | mdpi.comresearchgate.netnih.gov |

| Injection Volume | 20 μL | mdpi.comresearchgate.netnih.gov |

| Detector | Evaporative Light Scattering Detector (ELSD) | mdpi.comresearchgate.netnih.gov |

| ELSD Parameters | Evaporation Temp: 90 °C, Gas Flow: 2.0 L·min⁻¹, Gain: Adjusted | mdpi.comresearchgate.netnih.gov |

| Alternative System | Waters Xbridge C18 (3.0 × 100 mm, 3.5 mm), 30 °C | scispace.com |

Purity Assessment Methodologies

After isolation through chromatographic techniques, the purity of this compound must be rigorously assessed to ensure its quality for further studies.

HPLC with Area Normalization: Purity is commonly determined by HPLC analysis, where the purity of the isolated compound is calculated based on the peak area normalization method. Purity levels of ≥98% have been reported using this method. researchgate.netnih.gov

HPLC-MS: In conjunction with mass spectrometry, HPLC can also provide an indication of purity by confirming the molecular weight and detecting potential impurities. A purity exceeding 90% has been achieved and verified using HPLC-MS. frontiersin.org

Structural Elucidation Methodologies for Macrostemonoside a

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. jeolusa.comnumberanalytics.com For Macrostemonoside A, a suite of NMR experiments was utilized to assemble its structural puzzle, from the basic carbon-hydrogen framework to the intricate stereochemical details. researchgate.netcore.ac.uk

One-Dimensional NMR (1D NMR)

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and fundamental data for structural analysis. mdpi.com The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

For this compound, the ¹H NMR spectrum shows characteristic signals for the steroid aglycone and the attached sugar moieties. Key signals include those for the methyl groups of the steroid nucleus. mdpi.com Similarly, the ¹³C NMR spectrum displays a full complement of carbon resonances, which, when analyzed with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mdpi.commdpi.com

Table 1: Selected ¹H and ¹³C NMR Data for this compound

| Atom No. | δH (ppm) | δC (ppm) |

| 3 | 3.50 (m) | 77.8 |

| 6 | 4.45 (m) | 78.1 |

| 16 | 4.65 (m) | 81.1 |

| 21 | 1.03 (d) | 15.2 |

| 27 | 1.75 (s) | 25.9 |

| Gal-1' | 4.88 (d) | 102.5 |

| Glc-1'' | 5.15 (d) | 104.9 |

| Glc-1''' | 5.35 (d) | 106.3 |

| Glc-1'''' | 4.97 (d) | 105.1 |

| Xyl-1''''' | 5.12 (d) | 105.8 |

Note: Data is compiled from representative values in scientific literature. Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity (e.g., s=singlet, d=doublet, m=multiplet) describes the splitting pattern of proton signals.

Two-Dimensional NMR (2D NMR)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for establishing the connectivity between atoms. princeton.eduepfl.chresearchgate.net These techniques correlate signals from different nuclei, allowing for the comprehensive mapping of the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu This is instrumental in tracing the spin systems within each sugar unit and throughout the steroidal backbone of this compound.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. epfl.chsdsu.edu This unequivocally assigns the carbon resonances based on the already-assigned proton signals, building the C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for connecting the individual structural fragments. epfl.chsdsu.edu It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC correlations were vital for establishing the linkages between the different sugar units and for determining the precise attachment points of the entire sugar chain to the steroidal aglycone. mdpi.com

Interpretation of Spectroscopic Data for Stereochemistry

Determining the relative and absolute stereochemistry is a critical final step in structural elucidation. longdom.org NMR data, particularly coupling constants and Nuclear Overhauser Effect (NOE) correlations, provide essential information about the 3D orientation of atoms and substituents. acdlabs.comblogspot.com

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. blogspot.comcolumbia.eduucl.ac.uk By observing NOE correlations between specific protons on the aglycone and the anomeric protons of the sugar units, the spatial orientation of the glycosidic linkages can be determined. Furthermore, the analysis of coupling constants (J-values) between protons within the sugar rings helps to establish the relative stereochemistry of the hydroxyl groups, confirming the identity and configuration (e.g., D-glucose, D-galactose) of the monosaccharides. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. numberanalytics.comnih.gov It also offers structural clues through the analysis of how the molecule fragments. chemguide.co.ukmsu.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is used to determine the exact mass of the parent molecule with very high precision. nih.gov For this compound, this technique provided a highly accurate mass measurement of the molecular ion (often observed as an adduct with sodium, [M+Na]⁺). researchgate.netmdpi.com This precise mass value allows for the unambiguous determination of the molecular formula by calculating the only possible combination of atoms (carbon, hydrogen, and oxygen) that corresponds to the measured mass. mdpi.comnih.gov

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion, followed by its fragmentation through collision with an inert gas. researchgate.netyoutube.com The resulting fragment ions are then analyzed. The pattern of fragmentation for a steroidal saponin (B1150181) like this compound is highly informative. It typically shows the sequential loss of the individual sugar units from the sugar chain. By analyzing the mass differences between the parent ion and the major fragment ions, the mass of each sugar residue can be determined, thereby confirming the type and sequence of the monosaccharides in the glycan chain. researchgate.net This fragmentation data provides crucial corroborating evidence for the structure determined by NMR spectroscopy. chemguide.co.uk

Comparative Spectroscopic Analysis with Reference Compounds

The structural elucidation of complex natural products like this compound is heavily reliant on the comparative analysis of spectroscopic data, particularly ¹³C-NMR, with known, structurally related compounds. This method allows researchers to pinpoint specific structural differences and confirm the identity of both the aglycone (the non-sugar steroid core) and the attached sugar moieties. For furostanol saponins (B1172615) isolated from Allium macrostemon, established compounds such as Macrostemonoside E and Macrostemonoside G serve as critical reference points for these comparisons. mdpi.com

Detailed Research Findings

In the process of identifying new steroidal saponins, detailed comparisons of their ¹³C-NMR spectra with those of reference compounds are fundamental. For instance, when a newly isolated saponin from Allium macrostemon was analyzed, its ¹H-NMR and ¹³C-NMR data indicated that it possessed the same sugar chain as Macrostemonoside E, but a different aglycone. mdpi.com The specific differences in the aglycone structure were deduced by a meticulous comparison of their ¹³C-NMR data.

Key differences were noted at carbons C-12, C-20, C-22, C-25, and C-27. mdpi.com The analysis of the new compound revealed the absence of characteristic signals for a C₂₀-C₂₂ double bond, which are typically found in Macrostemonoside E at chemical shifts of approximately δ 152.4 and δ 103.7. Instead, the presence of a carbon signal at δ 110.9 indicated a hydroxyl group at the C-22 position. mdpi.com Furthermore, long-range correlations observed in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, such as from the proton signal H-18 (δ 1.36) to C-12 (δ 79.3), confirmed the existence of a hydroxyl group at C-12. mdpi.com

Similarly, comparisons are made with other reference compounds like Macrostemonoside G to determine different structural features. In one study, the ¹³C-NMR spectrum of an isolated compound showed significant structural similarity to Macrostemonoside G. However, notable downfield shifts for carbons C-16, C-17, C-20, C-22, and C-24, alongside upfield shifts for C-21 and C-23, strongly suggested the presence of a double bond between C-20 and C-22 in the new compound, a feature absent in Macrostemonoside G. mdpi.com This was further substantiated by HMBC correlations. mdpi.com

This comparative approach is a powerful tool, allowing for the precise structural determination of new natural products by leveraging the well-documented spectral data of known analogues.

Interactive Data Tables

The following tables summarize the key diagnostic differences in ¹³C-NMR chemical shifts observed when comparing novel saponins to reference compounds Macrostemonoside E and Macrostemonoside G.

| Carbon Position | Observation in New Compound (δ ppm) | Inference Based on Comparison with Macrostemonoside E |

|---|---|---|

| C-12 | 79.3 | Presence of a hydroxyl group at C-12 confirmed by HMBC. mdpi.com |

| C-20 | Signal for C₂₀-C₂₂ double bond (δ ~152.4) is absent. mdpi.com | Lacks the C₂₀-C₂₂ double bond present in Macrostemonoside E. mdpi.com |

| C-22 | 110.9 | Signal indicates a hydroxylated C-22, replacing the double bond. mdpi.com |

| C-25 | 147.2 | Part of a C₂₅-C₂₇ double bond, a differing feature from the reference. mdpi.com |

| C-27 | 110.4 | Part of a C₂₅-C₂₇ double bond. mdpi.com |

| Carbon Position | Observed Shift in New Compound (Relative to Macrostemonoside G) | Inference Based on Comparison |

|---|---|---|

| C-16 | Downfield shift (+3.3 ppm) mdpi.com | Shifts are indicative of a newly formed double bond between C-20 and C-22. mdpi.com |

| C-17 | Downfield shift (+0.9 ppm) mdpi.com | |

| C-20 | Significant downfield shift (+63.2 ppm) mdpi.com | |

| C-21 | Upfield shift (-3.3 ppm) mdpi.com | |

| C-22 | Significant downfield shift (+31.1 ppm) mdpi.com | |

| C-23 | Upfield shift (-13.1 ppm) mdpi.com |

Research Challenges and Future Directions

Challenges in Isolation, Synthesis, and Standardization

The isolation of this compound from its natural source can be a complex and low-yielding process. The development of efficient and scalable synthetic or semi-synthetic routes is crucial for producing sufficient quantities for extensive preclinical and clinical studies. Furthermore, the lack of standardized quality markers for Allium macrostemon products presents a challenge for ensuring the consistency and quality of herbal preparations. mdpi.com

Need for Further Mechanistic Studies

While preliminary studies have provided insights into the potential mechanisms of action, a more comprehensive understanding of the molecular targets and signaling pathways modulated by this compound is required. Further in-depth mechanistic studies are necessary to fully elucidate how this compound exerts its various pharmacological effects.

Potential for Preclinical and Clinical Development

The diverse biological activities of this compound highlight its potential for development as a therapeutic agent. Future research should focus on comprehensive preclinical studies to evaluate its efficacy and safety in various disease models. Should these studies yield positive results, well-designed clinical trials will be the next step to translate these promising laboratory findings into tangible clinical applications.

Identification of Primary Botanical Sources

Allium macrostemon Bunge, commonly known in traditional Chinese medicine as "Xiebai" mdpi.comkoreamed.org, is the primary botanical source for this compound. This herbaceous perennial plant, belonging to the Liliaceae family koreamed.org, is widely distributed across East Asian countries koreamed.org. The dried bulbs of Allium macrostemon Bunge are the most frequently utilized part for the extraction and isolation of this compound and other related steroidal saponins (B1172615) nih.govfoodandnutritionresearch.netthieme-connect.comingentaconnect.comnih.gov.

Methodologies for Plant Material Preparation for Extraction

The initial preparation of Allium macrostemon Bunge bulbs is crucial for efficient extraction. Typically, the harvested bulbs undergo a drying process to reduce moisture content and facilitate grinding. Methods described in research include shade drying mdpi.com, vacuum freeze-drying google.com, or simply air-drying koreamed.orgnih.govfoodandnutritionresearch.netnih.gov. Following drying, the bulbs are usually pulverized or ground into a fine powder to increase the surface area for solvent penetration during extraction mdpi.comgoogle.comnih.govalibaba.comoup.com. In some instances, autoclaving at specific temperatures (e.g., 121°C for 20 minutes) has been employed as part of the extraction preparation foodandnutritionresearch.netnih.govnih.gov.

For the extraction of saponins, including this compound, common solvents employed are ethanol (B145695) (often at concentrations of 60% or 80%) nih.govnih.govgoogle.comnih.govsciengine.com and water foodandnutritionresearch.netnih.govnih.gov. Advanced techniques like ultrasound-assisted extraction have also been utilized to enhance the efficiency of saponin (B1150181) extraction google.comsciengine.com.

Phytochemical Fractionation Strategies for Saponin Enrichment

The isolation of this compound from the complex mixture of compounds present in Allium macrostemon Bunge extracts involves a series of sophisticated phytochemical fractionation strategies, often aimed at enriching the saponin content.

Initial steps commonly involve solvent partitioning to separate compounds based on polarity, typically using solvents such as hexane, chloroform, ethyl acetate, and n-butanol koreamed.orgnih.govnih.gov. Following this, chromatographic techniques are extensively employed for purification and isolation.

Column Chromatography: Diaion HP-20 and silica (B1680970) gel column chromatography are frequently used for initial separation and enrichment of saponins nih.govthieme-connect.comingentaconnect.comnih.gov. Elution gradients, often involving mixtures of chloroform, methanol, and water (e.g., CHCl₃-MeOH-H₂O in various ratios), are employed to separate different fractions nih.govthieme-connect.comingentaconnect.com. Octadecylsilanized (ODS) silica gel column chromatography is also a common technique for further purification nih.govthieme-connect.comingentaconnect.comnih.gov.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC (Prep-HPLC) is a critical technique for the final isolation and purification of this compound, achieving high purity nih.govthieme-connect.comingentaconnect.comrotachrom.com. Techniques like HPLC coupled with Evaporative Light Scattering Detection (HPLC-ELSD) are used for quantitative analysis and quality control, often employing this compound as a reference standard nih.govnih.govresearchgate.net.

Solid-Phase Extraction (SPE): SPE is utilized as a sample cleanup and pre-concentration step prior to chromatographic analysis, helping to remove impurities and improve the efficiency of subsequent separation steps nih.gov.

These multi-step fractionation strategies, combining various chromatographic methods, are essential for successfully isolating and purifying this compound from the Allium macrostemon Bunge matrix.

Data Table: Extraction and Purification Methodologies for this compound Isolation

| Study Reference | Initial Extraction Solvent | Initial Fractionation/Cleanup | Primary Chromatographic Techniques for Saponin Enrichment/Isolation | Key Techniques for this compound Isolation |

| nih.gov | 60% Ethanol | Diaion HP-20 column chromatography (EtOH-H₂O gradient) | Silica gel column chromatography (CHCl₃-MeOH-H₂O gradients) | Silica gel, Octadecylsilanized (ODS) silica gel, Prep-HPLC |

| thieme-connect.com | Ethanol | Solvent partitioning (Hexane, CHCl₃, EtOAc, n-BuOH) | Diaion HP-20 column chromatography, Silica gel column chromatography | Prep-HPLC |

| ingentaconnect.com | Ethanol | Solvent partitioning (Hexane, CHCl₃, EtOAc, n-BuOH) | Diaion HP-20 column chromatography, Silica gel column chromatography | ODS column chromatography, Prep-HPLC |

| nih.gov | 80% Ethanol | Hexane, CH₂Cl₂ washes, n-butanol extraction | Silica gel column chromatography (CH₂Cl₂-MeOH-H₂O gradients), ODS silica gel column chromatography | ODS silica gel CC, further CC |

List of Compounds Mentioned:

this compound

Macrostemonoside G

Macrostemonoside H

Macrostemonoside I

Macrostemonoside O

Macrostemonoside P

Macrostemonoside Q

Macrostemonoside R

Macrostemonoside T

Macrostemonoside U

Macrostemonoside V

Macrostemonoside W

Macrostemonoside X

Macrostemonoside Y

Allimacroside F

Pharmacological Activities and Underlying Molecular Mechanisms Preclinical Studies of Macrostemonoside a

Antioxidant Activity Investigations

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Macrostemonoside A has demonstrated promising antioxidant properties through various in vitro assays.

In Vitro Free Radical Scavenging Assays (e.g., ABTS, DPPH, O2- radicals)

Studies employing standard free radical scavenging assays have indicated that this compound possesses significant antioxidant potential. Specifically, research on compounds isolated from Allium macrostemon Bulbus, which include this compound, has revealed potent activity. Compound 3, identified from these studies, exhibited notable scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC50 value of 0.21 ± 0.17 mg/mL and against 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals with an IC50 value of 0.02 ± 0.01 mg/mL researchgate.net. Furthermore, compounds 2 and 3 from the same source demonstrated the highest scavenging activity against superoxide (B77818) anion radicals (O2•−) with an IC50 value of 0.02 ± 0.01 mg/mL researchgate.net. These findings suggest that this compound, or closely related compounds from the same botanical source, effectively neutralize various free radicals, a key indicator of antioxidant capacity.

Table 1: In Vitro Free Radical Scavenging Activity of Compound 3 from Allium macrostemon Bulbus

| Radical Species | Assay Type | IC50 Value (mg/mL) |

| DPPH | DPPH | 0.21 ± 0.17 |

| ABTS | ABTS | 0.02 ± 0.01 |

| Superoxide (O2•−) | NBT/PMS-NADH | 0.02 ± 0.01 |

Note: IC50 values are reported for "compound 3" from Allium macrostemon Bulbus, which is likely this compound or a closely related active component. researchgate.net

Oxidative Stress Modulation in Cellular Models

While direct studies detailing this compound's modulation of oxidative stress specifically in cellular models are emerging, preliminary findings suggest a link. Macrostemonoside T, a related compound, has been observed to influence cellular processes related to oxidative stress, such as promoting cardiomyocyte apoptosis by affecting glutathione (B108866) levels and leading to reactive oxygen species (ROS) accumulation biodragon.cn. There are also indications that this compound itself may be involved in pathways mediated by reactive oxygen species dntb.gov.ua. Further research is needed to fully elucidate this compound's specific effects on cellular oxidative stress pathways.

Metabolic Regulation Studies

This compound has shown significant promise in preclinical models for its ability to regulate metabolic processes, particularly concerning glucose homeostasis and related factors.

Anti-hyperglycemic Effects in Animal Models

In high-fat diet-induced obese mouse models, this compound has demonstrated a notable capacity to mitigate hyperglycemia and related metabolic dysfunctions nih.govresearchgate.net. Administration of this compound over a 30-day period in these models resulted in a mild to moderate inhibition of fasting blood glucose levels, liver glycogen (B147801) accumulation, serum total cholesterol, and visceral fat accumulation nih.govresearchgate.net.

Table 2: Effects of this compound on Metabolic Parameters in High-Fat Diet-Fed Mice

| Parameter | Effect of this compound (4 mg/kg/d for 30 days) |

| Fasting Blood Glucose | Mildly or moderately inhibited |

| Liver Glycogen | Mildly or moderately inhibited |

| Serum Total Cholesterol | Mildly or moderately inhibited |

| Visceral Fat Accumulation | Mildly or moderately inhibited |

Findings based on studies in high-fat diet-fed C57BL/6 mice nih.govresearchgate.net.

Modulation of Insulin (B600854) Sensitivity and Glucose Homeostasis

The observed hypoglycemic effects of this compound in animal models are hypothesized to be linked to an improvement in insulin sensitivity and glucose homeostasis nih.govresearchgate.net. By ameliorating key metabolic markers such as fasting blood glucose and visceral fat accumulation, this compound may positively influence how the body responds to insulin, thereby contributing to better glucose management.

Role of Visfatin Expression

A significant molecular mechanism underlying this compound's metabolic effects appears to involve the regulation of visfatin, an adipokine known for its insulin-mimetic properties nih.govresearchgate.netnih.govwjgnet.comhilarispublisher.com. Preclinical studies using 3T3-L1 adipocytes have shown that this compound markedly enhances the synthesis and secretion of visfatin protein nih.gov. Furthermore, it increases visfatin mRNA levels in a dose- and time-dependent manner nih.gov. This upregulation of visfatin expression by this compound is believed to occur at the transcriptional level and is partially mediated through the p38 MAPK signaling pathway nih.gov. The enhanced visfatin expression is considered a potential contributor to this compound's beneficial effects on insulin resistance and diabetes nih.govresearchgate.netnih.gov.

Table 3: this compound's Effect on Visfatin Expression in 3T3-L1 Adipocytes

| Cell Model | Effect of this compound | Underlying Pathway Mentioned |

| 3T3-L1 adipocytes | Markedly enhanced visfatin protein synthesis and secretion | p38 MAPK signaling pathway |

| 3T3-L1 adipocytes | Increased visfatin mRNA levels (dose and time dependent) | p38 MAPK signaling pathway |

Findings based on studies in differentiated 3T3-L1 adipocytes nih.gov.

Mechanisms Involving p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies investigating the molecular mechanisms behind this compound's effects have implicated the p38 mitogen-activated protein kinase (MAPK) pathway. In differentiated 3T3-L1 adipocytes, this compound was found to significantly enhance the synthesis and secretion of visfatin, a factor with insulin-mimetic properties. This enhancement of visfatin expression, occurring at the transcriptional level, was observed to be mediated, at least in part, by the p38 MAPK signaling pathway nih.gov. Specifically, the increase in visfatin promoter-driven luciferase expression induced by this compound was blocked by SB-203580, a known specific inhibitor of p38 MAPK nih.gov. This suggests that this compound's influence on visfatin expression, which may contribute to its beneficial effects on insulin resistance and diabetes, involves the modulation of this critical signaling cascade nih.gov.

Anti-hyperlipidemic Effects in Animal Models

This compound has shown significant potential in ameliorating hyperlipidemia in animal models, particularly those fed a high-fat diet. Preclinical studies have indicated its capacity to regulate serum lipid profiles and modulate key genes involved in lipid metabolism.

Regulation of Serum Lipid Profiles

In high-fat diet-fed C57BL/6 mice, this compound administration demonstrated an inhibitory effect on hyperlipidemia researchgate.netnih.gov. Specifically, treatment with this compound at a dose of 4 mg/kg/day for 30 days led to a decrease in serum total cholesterol (TC) levels researchgate.netnih.gov. Further research indicates that this compound can reduce serum levels of triglycerides (TG) and low-density lipoprotein (LDL) cholesterol, thereby contributing to an improved lipid profile mdpi.com.

Table 1: Effects of this compound on Serum Lipid Profiles in Animal Models

| Lipid Parameter | Observed Effect of this compound | Reference(s) |

| Serum Total Cholesterol (TC) | Decreased | researchgate.netnih.govmdpi.com |

| Serum Triglycerides (TG) | Decreased | mdpi.com |

| Serum LDL Cholesterol (LDL-C) | Decreased | mdpi.com |

Gene Expression Modulation (e.g., LDLR, LXRα)

The hypolipidemic effects of this compound may be partly attributed to its influence on gene expression in the liver. Studies involving Allium macrostemon (AMB) powder, which contains this compound, showed an upregulation in the mRNA expression levels of the low-density lipoprotein receptor (LDLR) and liver X receptor alpha (LXRα) in liver tissue mdpi.com. The LDLR is crucial for the uptake of LDL cholesterol from circulation, and its increased expression can lead to lower circulating LDL-C levels plos.orggenome.jp. LXRα is a nuclear receptor involved in cholesterol homeostasis and lipid metabolism nih.gov. The upregulation of these genes suggests a mechanism by which this compound may enhance the clearance of cholesterol from the bloodstream.

Anti-obesity and Anti-adipogenic Properties

This compound exhibits notable anti-obesity and anti-adipogenic properties, as evidenced by its effects on body composition and adipose tissue in preclinical models.

Impact on Adiposity and Body Composition in Animal Models

Table 2: Effects of this compound on Adiposity and Body Composition in Animal Models

| Physiological Parameter | Observed Effect of this compound | Reference(s) |

| Visceral Fat Accumulation | Reduced | researchgate.netnih.gov |

| Body Weight Gain | Decreased | researchgate.netnih.gov |

| Fat Mass | Decreased | researchgate.netnih.gov |

Regulation of Lipase (B570770) Activity in Adipose Cells

The anti-obesity effects of this compound are potentially linked to its influence on lipase activity within adipose cells researchgate.netnih.govresearchgate.net. Research suggests that this compound may promote increased total lipase activity in visceral adipose cells researchgate.netnih.govresearchgate.net. This effect is hypothesized to be mediated by the upregulation of peroxisome proliferators-activated receptor gamma 2 (PPARγ2) expression, which in turn may be responsible for the enhanced lipase activity researchgate.netnih.gov. Increased lipase activity can facilitate the breakdown of stored fats, contributing to reduced adiposity.

Involvement of Peroxisome Proliferator-Activated Receptor Gamma 2 (PPARγ2)

This compound has been implicated in the regulation of metabolic processes, particularly in relation to obesity and lipid metabolism. Studies suggest that its anti-obesity effects may be mediated, in part, through the upregulation of Peroxisome Proliferator-Activated Receptor Gamma 2 (PPARγ2) researchgate.netnih.gov. PPARγ2 is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis jst.go.jpjci.org. The observed increase in total lipase activity within visceral adipose cells, associated with this compound's anti-obesity effects, has been linked to the enhanced expression of PPARγ2 researchgate.netnih.gov. This activation of PPARγ2 may contribute to improved lipid handling and reduced fat accumulation, suggesting a role for this compound in modulating pathways that control energy balance plos.orgnih.gov.

Influence on Muscle Energy Metabolism

Beyond its effects on adipose tissue, this compound's mechanisms of action are also hypothesized to involve the promotion of energy metabolism within muscle tissues researchgate.netnih.gov. While specific detailed pathways are still under investigation, this suggests a potential role for the compound in enhancing cellular energy utilization, which could have implications for conditions involving metabolic dysfunction google.com.

Anti-tumor and Cytotoxic Efficacy in Cancer Cell Lines

This compound and related steroidal saponins (B1172615) isolated from Allium macrostemon have demonstrated notable anti-tumor and cytotoxic activities against various cancer cell lines ontosight.aimdpi.com. Preclinical studies have shown that this compound can significantly inhibit the growth of human colorectal cancer cells, including Caco2 and SW480 cell lines nih.gov. Furthermore, research has indicated that steroidal saponins, as a class, possess cytotoxic properties against a range of cancer types, including breast (MCF-7), lung (NCI-H460), central nervous system (SF-268), and liver (HepG2) cancer cells ontosight.aimdpi.com. The compound's anti-cancer effects are attributed to multiple mechanisms, including the induction of apoptosis and disruption of cell cycle progression mdpi.com.

Cell Proliferation Inhibition Mechanisms

The inhibition of cancer cell proliferation by this compound appears to be a key aspect of its anti-tumor efficacy. Evidence suggests that the compound can induce cell cycle arrest, specifically affecting the G2/M phase, thereby halting uncontrolled cell division nih.govmdpi.com. This cell cycle arrest mechanism is a common strategy employed by anti-cancer agents to limit tumor growth. Studies have also indicated direct inhibition of proliferation in specific cancer cell lines, such as A549 cells cjnmcpu.com.

Apoptosis Induction Pathways

This compound actively promotes programmed cell death (apoptosis) in cancer cells, contributing to its cytotoxic effects nih.govmdpi.com. Research has detailed that the compound dose-dependently induces apoptosis in SW480 cells, evidenced by an increase in Annexin V-positive cells and activation of caspases nih.gov. It also modulates the expression of key apoptotic regulatory proteins, leading to an increase in pro-apoptotic factors (e.g., Bax) and a decrease in anti-apoptotic factors (e.g., Bcl-2) nih.govmdpi.com. Further mechanisms contributing to apoptosis induction include the promotion of p53 protein expression, a critical tumor suppressor, and alterations in mitochondrial function, such as decreased mitochondrial membrane potential mdpi.com. Related compounds have also shown that apoptosis can be mediated by inhibiting ROS production and subsequent mitochondrial dysfunction nih.govnih.gov.

Reactive Oxygen Species (ROS) Mediated Effects

The generation of Reactive Oxygen Species (ROS) plays a significant role in this compound's anti-cancer activity. Studies have shown that this compound treatment leads to an increase in ROS production within cancer cells nih.govmdpi.com. This elevated ROS level can trigger cellular damage and initiate apoptotic pathways. The anti-colorectal cancer effects of this compound have been directly linked to this ROS induction, as pre-incubation with an antioxidant like N-acetylcysteine (NAC) was found to attenuate both ROS generation and the compound's anti-cancer activities nih.gov. Beyond its pro-oxidant effects in cancer cells, this compound also exhibits antioxidant properties in other contexts, suggesting a complex role for ROS modulation nih.govresearchgate.netresearchgate.net.

Cardiovascular System Modulatory Effects

This compound and other compounds from Allium macrostemon have demonstrated potential benefits for the cardiovascular system researchgate.netnih.govontosight.airesearchgate.net. Notably, this compound has shown significant inhibitory effects on platelet aggregation induced by ADP in vitro nih.gov. Platelet aggregation is a critical process in the formation of blood clots, and its inhibition can help prevent thrombotic events. Furthermore, the broader class of steroidal saponins from Allium macrostemon has been associated with cardioprotective effects, including anti-atherosclerotic and vascular endothelial cell protective properties researchgate.net. While specific mechanisms for this compound are still being elucidated, these findings suggest a role in maintaining cardiovascular health.

Analytical and Quality Control Methodologies for Macrostemonoside a

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental for separating, identifying, and quantifying compounds like Macrostemonoside A within complex mixtures.

High-Performance Liquid Chromatography (HPLC), often coupled with detectors like the Evaporative Light Scattering Detector (ELSD), is a primary technique for analyzing the chemical constituents of Allium macrostemon (AMB) nih.govresearcher.lifemdpi.comnih.govresearchgate.net. This method allows for the development of chromatographic fingerprints, which are essential for evaluating the quality of AMB from various origins and processing methods researcher.lifemdpi.comnih.gov. Through HPLC analysis, this compound has been identified as one of the key components alongside other compounds such as adenosine, syringin, macrostemonoside T, macrostemonoside U, and macrostemonoside V nih.govmdpi.comnih.govresearchgate.net.

Specific HPLC parameters optimized for such analyses typically include:

Column : Agilent TC-C18 (250 mm × 4.6 mm, 5 µm) researchgate.net.

Column Temperature : Maintained at 35 °C researchgate.net.

Flow Rate : Set at 0.8 mL·min⁻¹ researchgate.net.

Injection Volume : 20 µL researchgate.net.

These parameters, along with appropriate mobile phases (e.g., acetonitrile-water mixtures), enable the separation and subsequent quantification of this compound and related compounds mdpi.comresearchgate.net. HPLC methods also establish calibration curves by plotting concentration against peak area, allowing for the determination of the content of identified components in different batches of AMB mdpi.com.

Area normalization is a widely used method for assessing the purity of chromatographic peaks, including those corresponding to this compound sl10x.inyoutube.com. In this approach, the peak area of an analyte is expressed as a percentage of the total peak area of all components detected in the chromatogram (%Area) sl10x.inyoutube.com. This method simplifies data analysis and helps compensate for variations in injection volumes sl10x.in.

Research has indicated that this compound, along with other identified components, achieved a purity of ≥98% as determined by area normalization nih.govmdpi.comresearchgate.netresearchgate.net. While area normalization offers advantages in relative quantitation and ease of analysis, it relies on the assumption that all components exhibit similar response factors and may provide less accurate results compared to absolute quantitation methods sl10x.inyoutube.com.

Spectroscopic Methods for Authentication and Purity Assessment

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation and authentication of chemical compounds like this compound jst.go.jp. These methods provide detailed information about the molecular structure, confirming the identity and contributing to the assessment of purity. While specific applications of spectroscopy for the direct authentication and purity assessment of this compound are less detailed in the provided literature compared to HPLC, these techniques are routinely used in the broader characterization of natural products jst.go.jp. For instance, H NMR spectra can be analyzed using chemometric approaches like PCA to identify metabolites responsible for specific differences, thereby aiding in quality assessment creative-proteomics.com. Spectroscopic data, combined with chromatographic retention times, forms a comprehensive basis for compound identification and quality verification.

Chemometric Approaches for Quality Evaluation and Marker Screening

Chemometric techniques are essential for analyzing complex chromatographic data, identifying patterns, and screening for quality markers in medicinal plants.

Principal Component Analysis (PCA) is a powerful statistical method used for dimensionality reduction and pattern recognition in multivariate data builtin.comgeeksforgeeks.orgbioinformaticamente.com. It transforms a large set of variables into a smaller set of uncorrelated variables (principal components) that capture most of the original information builtin.comgeeksforgeeks.org. In the context of AMB quality control, PCA is applied to chromatographic fingerprint data to identify significant variations and group samples based on their chemical profiles nih.govresearcher.lifemdpi.comnih.govresearchgate.net. This analysis has been instrumental in screening for differential markers, with this compound identified as one of three key markers, alongside macrostemonoside T and macrostemonoside U, which are important for evaluating AMB quality nih.govresearcher.lifemdpi.comnih.govresearchgate.net.

Hierarchical Cluster Analysis (HCA) is another chemometric technique used to build a hierarchy of clusters, grouping data points based on their similarity creative-proteomics.comwikipedia.orgnih.gov. Similar to PCA, HCA is employed to analyze the complex chromatographic data of AMB, facilitating the classification of samples and the identification of characteristic compounds nih.govresearcher.lifemdpi.comnih.govresearchgate.net. By clustering samples with similar chemical compositions, HCA, often used in conjunction with PCA and OPLS-DA, helps in identifying compounds that significantly contribute to the differences between sample groups, thereby aiding in the selection of quality markers like this compound nih.govresearcher.lifemdpi.comnih.govresearchgate.net.

Data Table: Recovery and Precision of Key Components in AMB Analysis

The accuracy and reliability of analytical methods for compounds like this compound are often validated through recovery and precision studies. The following table summarizes typical findings for key components identified in Allium macrostemon (AMB) analysis, demonstrating good accuracy and reproducibility.

| Component | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Adenosine | 103.31 | < 2.0 |

| Syringin | 102.23 | < 2.0 |

| Macrostemonoside T | 102.56 | < 2.0 |

| This compound | 101.63 | < 2.0 |

| Macrostemonoside U | 98.45 | < 2.0 |

| Macrostemonoside V | 98.21 | < 2.0 |

Data adapted from mdpi.com.

Compound List

Adenosine

Syringin

this compound

Macrostemonoside T

Macrostemonoside U

Macrostemonoside V

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA)

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a powerful chemometric technique employed in analytical chemistry for classifying samples and identifying variables that contribute significantly to differences between groups creative-proteomics.commetwarebio.com. It is an advancement over traditional Partial Least Squares Discriminant Analysis (PLS-DA), integrating orthogonal signal correction to decompose multivariate data into components related to the response variable (Y-related information) and those unrelated to it metwarebio.com. This decomposition process aids in the selection of differential variables by filtering out noise and systematic errors not associated with experimental factors, thereby enhancing model interpretability and predictive performance metwarebio.com.

In the quality evaluation of Allii Macrostemonis Bulbus (AMB), OPLS-DA has been instrumental in differentiating samples based on origin or processing methods mdpi.comnih.govnih.gov. By analyzing chromatographic fingerprints, OPLS-DA, in conjunction with Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), has been successfully used to screen for differential markers mdpi.comnih.govnih.gov. Specifically, this compound, along with Macrostemonoside T and Macrostemonoside U, were identified as key discriminators, highlighting their importance in characterizing the quality of AMB mdpi.comnih.govnih.gov.

The efficacy of an OPLS-DA model is often assessed by its predictive ability. For instance, a model developed for AMB quality evaluation demonstrated robust performance, with key statistical indices indicating a strong fit and predictive power mdpi.com.

Table 1: OPLS-DA Model Performance Metrics for AMB Quality Evaluation

| Metric | Value |

| Rx2 | 0.753 |

| Ry2 | 0.992 |

| Q2 | 0.993 |

Source: mdpi.com

These metrics suggest that the OPLS-DA model effectively captures the variation relevant to sample classification and possesses high predictive capability for the analyzed dataset.

Development of Quality Marker Standards and Reference Substances

The establishment of reliable quality marker standards and reference substances is fundamental to ensuring the consistency, authenticity, and quality of natural products, particularly in the pharmaceutical and traditional medicine sectors tmrjournals.com. These standards serve as benchmarks for analytical method validation, quality control testing, and the identification of characteristic components that define a product's quality profile mdpi.comnih.gov.

This compound has emerged as a significant compound in this regard, identified as a differential marker in the quality assessment of Allii Macrostemonis Bulbus (AMB) mdpi.comnih.govnih.gov. Its role extends beyond being a mere marker; it has been utilized as an internal reference substance for the development of a Quantitative Analysis of Multi-Components by Single-Marker (QAMS) method mdpi.comnih.govnih.gov. This QAMS method allows for the simultaneous quantification of multiple compounds, such as Macrostemonoside T and Macrostemonoside U, by using this compound as a reference standard mdpi.comnih.govnih.gov. The accuracy and reproducibility of this method underscore the suitability of this compound as a reference substance for quality control mdpi.comnih.gov.

The preparation and purification of standards are critical steps in this process. Standard solutions are prepared with precisely weighed amounts of reference compounds, which are then dissolved and filtered to ensure analytical integrity mdpi.com.

Future Research Directions and Translational Potential of Macrostemonoside a

Elucidation of Unexplored Molecular Mechanisms

While initial research has illuminated some of the pharmacological effects of Macrostemonoside A, a significant portion of its molecular interactions remains to be explored. Current studies indicate that its therapeutic effects on hyperglycemia, hyperlipidemia, and visceral obesity may be linked to the upregulation of peroxisome proliferator-activated receptor-gamma 2 (PPARγ2) and the promotion of visfatin expression. researchgate.netjci.orgnih.gov However, the precise upstream and downstream signaling cascades governed by these interactions are not fully understood.

Future investigations should aim to unravel these complexities. For instance, while a connection to increased insulin (B600854) sensitivity has been suggested, the direct molecular targets of this compound within insulin signaling pathways require further validation. nih.gov Additionally, its potential to promote energy metabolism in muscle tissue is an area ripe for exploration, which could involve studies on mitochondrial biogenesis and function. researchgate.netnih.gov The compound's steroid-like structure, coupled with a lack of significant cortisone-like side effects on the immune system, suggests a unique mechanism of action that warrants deeper investigation to identify novel therapeutic targets. researchgate.netnih.gov

Investigation of Structure-Activity Relationships through Analog Synthesis

The therapeutic potential of this compound invites a thorough investigation into its structure-activity relationships (SAR). As a steroidal saponin (B1150181), its biological activity is likely dictated by the specific arrangement of its functional groups, including the tigogenin (B51453) steroid core and the attached sugar moieties. researchgate.net Systematic modification of the this compound structure through the synthesis of various analogs would be a critical step in optimizing its pharmacological profile.

Key areas for analog synthesis could include:

Alterations to the glycosidic chains, such as varying the number, type, and linkage of sugar units.

Modifications to the steroidal backbone, including the introduction or removal of hydroxyl or other functional groups.

Changes to the spirostanol (B12661974) ring system.

By comparing the biological activities of these synthetic analogs with that of the parent compound, researchers can identify the key structural features responsible for its therapeutic effects. This knowledge is not only crucial for enhancing potency and selectivity but also for improving pharmacokinetic properties. While SAR studies have been conducted on other complex natural products, dedicated research into this compound analogs is a necessary next step. dntb.gov.uanih.gov

Development of Advanced In Vitro and In Vivo Disease Models

To date, the in vivo evaluation of this compound has primarily utilized high-fat diet-fed mouse models to investigate its effects on metabolic disorders. researchgate.netnih.gov In vitro studies have often employed cell lines such as 3T3-L1 adipocytes and various cancer cell lines. mdpi.comnih.gov While these models have provided valuable initial data, the development and use of more advanced and human-relevant models are essential for a deeper understanding of its therapeutic potential and for facilitating clinical translation.

Future research should focus on employing sophisticated in vitro systems that better mimic human physiology. ukri.orgnih.gov These could include:

Organ-on-a-chip models: Microfluidic devices that can simulate the complex microenvironments of human organs, allowing for more accurate predictions of drug efficacy and toxicity. nih.gov

3D organoids: Self-organizing, three-dimensional cell cultures that replicate the structure and function of organs such as the liver, pancreas, and intestine. lumc.nlmdpi.com

Co-culture systems: In vitro models that incorporate multiple cell types to study the interactions between different tissues and cell populations. mdpi.com

In terms of in vivo research, the use of genetically engineered mouse models and patient-derived xenograft (PDX) models could provide more detailed insights into the compound's mechanisms of action in specific disease contexts, particularly in cancer research. pharmaron.com The development of such advanced models will be instrumental in validating the therapeutic potential of this compound in a manner that is more predictive of human responses. medicilon.comnewcellsbiotech.co.uk

Integration with Systems Biology and Network Pharmacology Approaches

The multifaceted nature of traditional Chinese medicine, from which this compound is derived, aligns well with the principles of systems biology and network pharmacology. mdpi.comnih.gov These approaches move beyond the "one drug, one target" paradigm to embrace a more holistic understanding of how a compound interacts with a complex network of genes, proteins, and metabolic pathways. mdpi.comresearchgate.net

Network pharmacology has already been utilized to explore the therapeutic mechanisms of the plant source of this compound, Allii Macrostemonis Bulbus, in the context of diseases like Non-Hodgkin's Lymphoma and colorectal cancer. mdpi.comssaa.ru Future research should apply these powerful computational tools to specifically investigate this compound. By constructing and analyzing "compound-target-disease" networks, researchers can:

Identify potential new therapeutic targets for this compound.

Elucidate the synergistic effects of this compound with other compounds.

Predict potential off-target effects.

Gain a deeper understanding of its polypharmacological profile.

Integrating data from genomics, proteomics, and metabolomics with network pharmacology analyses will provide a comprehensive, systems-level view of the biological effects of this compound, paving the way for more targeted and effective therapeutic strategies. dntb.gov.ua

Role as a Reference Compound in Traditional Medicine Quality Control

This compound has already been established as a crucial chemical marker for the quality control of Allii Macrostemonis Bulbus (AMB), a key herb in traditional Chinese medicine. researchgate.netmdpi.com Specifically, it is utilized as an internal reference standard in the Quantitative Analysis of Multi-components by a Single-Marker (QAMS) method. mdpi.com This method allows for the simultaneous determination of the content of multiple active components in AMB by using this compound as a single, reliable reference point. mdpi.com

The use of this compound in this capacity is vital for ensuring the consistency, efficacy, and safety of AMB-containing herbal products. europa.eunih.gov As a well-characterized compound, it provides a stable benchmark for chromatographic fingerprinting techniques, which are employed to assess the quality of AMB from different sources and processing methods. mdpi.com Its role as a quality control marker is supported by its identification as a key differential marker in chemometric analyses that distinguish between different batches of AMB. mdpi.com

Future efforts in this area should focus on the continued development and refinement of analytical methods that utilize this compound as a reference standard. This will not only enhance the quality control of traditional medicines but also contribute to the broader standardization of herbal products in the global market. cjnmcpu.com

Potential for Precursor Drug Development

The unique chemical scaffold of this compound presents an intriguing opportunity for its use as a precursor in the development of novel therapeutic agents. The practice of using natural products as starting materials for the synthesis of new drugs is a well-established strategy in medicinal chemistry. dovepress.com This approach can lead to the creation of compounds with improved potency, selectivity, and pharmacokinetic profiles.

The macrocyclic-like structure of this compound, a steroidal saponin, could serve as a template for the synthesis of a new generation of drugs. drugtargetreview.com The process of modifying a natural precursor can range from simple functional group interconversions to more complex ring-opening and closing reactions to create entirely new molecular architectures. unodc.org Given the known biological activities of this compound in areas such as metabolic disease and cancer, it represents a promising starting point for the development of drugs targeting these conditions. researchgate.netmdpi.com The synthesis of derivatives from this natural precursor could unlock new therapeutic possibilities that are not achievable with the parent compound alone. dovepress.com

Q & A

Q. What are the standard methods for isolating and purifying Macrostemonoside A from plant sources?

this compound, a steroidal saponin, is typically isolated using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, reversed-phase C18) and HPLC. Structural confirmation relies on NMR (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry (HR-ESI-MS). For example, Chen et al. (2006) used sequential solvent partitioning and preparative HPLC to isolate Macrostemonoside P and Q, structurally related compounds .

Q. How can researchers validate the identity of this compound in novel plant extracts?

Validation requires comparative analysis against authenticated standards using spectroscopic (NMR, IR) and chromatographic (HPLC retention time, TLC Rf values) methods. Cross-referencing spectral data with published databases (e.g., Beilstein Journal protocols) ensures accuracy. For novel compounds, full structural elucidation via X-ray crystallography or advanced NMR experiments (e.g., NOESY) is necessary .

Q. What in vitro assays are commonly used to assess the bioactivity of this compound?

Common assays include cytotoxicity (MTT assay on cancer cell lines), anti-inflammatory (NO inhibition in RAW 264.7 macrophages), and antioxidant (DPPH radical scavenging) tests. Dose-response curves and IC50 calculations are critical. For example, studies on Allium-derived saponins often use LPS-induced inflammation models to evaluate cytokine suppression .

Advanced Research Questions

Q. How can contradictory results in this compound’s pharmacological effects be systematically addressed?

Contradictions may arise from variations in extraction methods, purity levels, or cell line specificity. Researchers should:

- Replicate experiments using standardized protocols (e.g., USP guidelines).

- Perform meta-analyses of existing data to identify confounding variables.

- Validate findings in multiple models (e.g., in vivo vs. in vitro). For instance, discrepancies in cytotoxicity data might stem from differences in cell culture conditions or compound solubility .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in chronic diseases?

Use multi-omics approaches (transcriptomics, proteomics) to identify target pathways. For example:

- CRISPR-Cas9 knockout models to validate gene targets.

- Molecular docking studies to predict interactions with proteins like NF-κB or COX-2.

- Longitudinal in vivo studies with pharmacokinetic profiling (e.g., LC-MS/MS for bioavailability assessment). Sobolewska et al. (2014) highlighted the need for dose-dependent and time-course experiments to elucidate saponin bioactivity .

Q. How can structural modifications of this compound enhance its therapeutic efficacy?

Rational drug design involves:

- Modifying sugar moieties (e.g., replacing rhamnose with glucose) to improve solubility.

- Semi-synthesis of derivatives (e.g., acylated analogs) for enhanced stability.

- SAR (Structure-Activity Relationship) studies to correlate functional groups with bioactivity. Chen et al. (2007) demonstrated that glycosylation patterns significantly influence anti-inflammatory effects in Allium saponins .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Software like GraphPad Prism or R packages (drc, nlme) can fit sigmoidal curves. Ensure sample sizes are justified via power analysis and report confidence intervals to address variability .

Q. How should researchers handle batch-to-batch variability in this compound isolation?

Implement Quality by Design (QbD) principles:

- Define Critical Process Parameters (CPPs) for extraction (e.g., temperature, solvent ratio).

- Use Design of Experiments (DoE) to optimize yield and purity.

- Apply PCA (Principal Component Analysis) to NMR or HPLC datasets to detect outliers .

Data Reporting and Reproducibility

Q. What minimal data should be included in publications to ensure reproducibility of this compound research?

- Detailed extraction protocols (solvents, equipment, yields).

- Raw spectral data (NMR chemical shifts, MS fragmentation patterns).

- Cell line authentication and culture conditions (e.g., ATCC guidelines).

- Negative controls and replication counts for bioassays. Journals like Pharmaceutical Research mandate these details to meet FAIR data standards .

Q. How can researchers reconcile conflicting findings between in vitro and in vivo studies of this compound?

Conduct ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess bioavailability issues. For instance, poor oral absorption in vivo may explain reduced efficacy compared to in vitro results. Use deuterated analogs or nanoformulations to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.